4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride
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Overview
Description
4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a chloromethyl group and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is usually formed through a cyclization reaction involving a suitable thioamide and a halide.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced using chloromethylating agents such as formaldehyde and hydrochloric acid.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is often introduced through a substitution reaction involving a methoxy-substituted phenyl halide.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions are common, where different groups can replace the chloromethyl or methoxyphenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of the thiazole ring, which can have applications in different fields.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
4-(Chloromethyl)benzothiazole
2-(4-Methoxyphenyl)-1,3-thiazole
4-(Chloromethyl)-2-(4-hydroxyphenyl)-1,3-thiazole
Uniqueness: 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications
Properties
IUPAC Name |
4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS.ClH/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11;/h2-5,7H,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUVHLMSMJXQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583278 |
Source
|
Record name | 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23421-57-0 |
Source
|
Record name | 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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